molecular formula C13H20F3NO3 B15329600 tert-butyl N-[6-hydroxy-6-(trifluoromethyl)spiro[3.3]heptan-2-yl]carbamate

tert-butyl N-[6-hydroxy-6-(trifluoromethyl)spiro[3.3]heptan-2-yl]carbamate

Cat. No.: B15329600
M. Wt: 295.30 g/mol
InChI Key: YLHJTGOOTSFYMI-UHFFFAOYSA-N
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Description

tert-Butyl N-[6-hydroxy-6-(trifluoromethyl)spiro[3.3]heptan-2-yl]carbamate: is a spirocyclic compound with a unique structure that includes a trifluoromethyl group and a carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[6-hydroxy-6-(trifluoromethyl)spiro[3.3]heptan-2-yl]carbamate typically involves the reaction of a spirocyclic ketone with tert-butyl carbamate under specific conditions. One common method includes the use of methanesulfonic acid as a catalyst in methanol, which facilitates the formation of the desired spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities efficiently .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[6-hydroxy-6-(trifluoromethyl)spiro[3.3]heptan-2-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, amines, and substituted spirocyclic compounds .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, tert-butyl N-[6-hydroxy-6-(trifluoromethyl)spiro[3.3]heptan-2-yl]carbamate is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents .

Medicine

In medicine, this compound is explored for its potential use in developing drugs for treating various diseases. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for drug development .

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials. Its stability and reactivity make it suitable for creating polymers and other materials with unique properties .

Mechanism of Action

The mechanism of action of tert-butyl N-[6-hydroxy-6-(trifluoromethyl)spiro[3.3]heptan-2-yl]carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, while the carbamate moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of tert-butyl N-[6-hydroxy-6-(trifluoromethyl)spiro[3.3]heptan-2-yl]carbamate lies in its trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it more versatile compared to similar compounds .

Properties

Molecular Formula

C13H20F3NO3

Molecular Weight

295.30 g/mol

IUPAC Name

tert-butyl N-[2-hydroxy-2-(trifluoromethyl)spiro[3.3]heptan-6-yl]carbamate

InChI

InChI=1S/C13H20F3NO3/c1-10(2,3)20-9(18)17-8-4-11(5-8)6-12(19,7-11)13(14,15)16/h8,19H,4-7H2,1-3H3,(H,17,18)

InChI Key

YLHJTGOOTSFYMI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2(C1)CC(C2)(C(F)(F)F)O

Origin of Product

United States

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